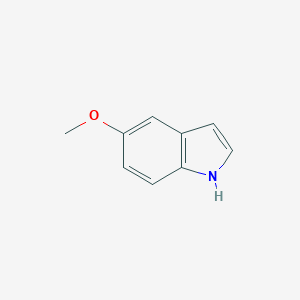

5-Methoxyindole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143424 | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-94-6 | |

| Record name | 5-Methoxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-5-yl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQM3AS43PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Enigma: A Technical Guide to 5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, an endogenous compound derived from the metabolism of L-tryptophan, has emerged as a molecule of significant interest in the scientific community. While often overshadowed by its more famous derivative, melatonin, this compound possesses a unique and complex biological profile. This technical guide provides an in-depth exploration of the endogenous role of this compound, consolidating current knowledge on its biosynthesis, metabolism, and interactions with key cellular targets. We delve into its functions in inflammation, neuroprotection, and cellular signaling, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways to facilitate a deeper understanding and spur further research into its therapeutic potential.

Introduction

This compound is a naturally occurring indoleamine found in various organisms, including humans.[1] It serves as a crucial intermediate in the biosynthesis of several biologically active molecules, most notably 5-methoxytryptophan and N-acetyl-5-methoxytryptamine (melatonin).[2] Beyond its precursor role, this compound itself exhibits a range of physiological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] This guide aims to provide a comprehensive technical overview of the endogenous functions of this compound, catering to researchers and professionals in drug development.

Biosynthesis and Metabolism

The primary pathway for the endogenous synthesis of this compound begins with the essential amino acid L-tryptophan.[2] The metabolic cascade involves several enzymatic steps, leading to the formation of this compound and its subsequent conversion into other important methoxyindoles.

Synthesis Pathway of 5-Methoxyindoles:

Molecular Targets and Signaling Pathways

This compound and its metabolites exert their biological effects through interaction with various molecular targets, influencing a range of signaling pathways.

Serotonin (5-HT) Receptors

Due to its structural similarity to serotonin, this compound is known to interact with serotonin receptors, although its binding affinities are not as extensively characterized as those of other indoleamines. It is suggested to have activity at 5-HT receptors, which are a group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological functions.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Emerging evidence suggests that this compound may act as an endogenous ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism. Activation of PPARγ can modulate the expression of a suite of genes involved in these processes.

Anti-inflammatory Signaling

The anti-inflammatory properties of this compound and its downstream metabolite, 5-methoxytryptophan (5-MTP), are partly mediated through the inhibition of key inflammatory signaling cascades. Studies have shown that 5-MTP can suppress the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti-inflammatory Signaling of 5-MTP:

Neuroprotective Pathways

This compound and its derivatives have demonstrated neuroprotective potential, although the precise mechanisms are still under investigation. Two key signaling pathways implicated in neuroprotection are the cAMP response element-binding protein (CREB) pathway and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of CREB is crucial for neuronal survival and plasticity, while the Nrf2 pathway is a primary cellular defense against oxidative stress.

Potential Neuroprotective Signaling of this compound:

Quantitative Data

While specific binding affinities for this compound are not as widely reported as for other indoleamines, this section aims to compile available quantitative data to provide a basis for comparison and future research.

| Target | Ligand | Parameter | Value | Reference |

| 5-HT1A Receptor | 5-CT (standard) | Ki | 0.5 nM | |

| 5-HT2A Receptor | Ketanserin (standard) | Ki | 0.75 nM | |

| PPARγ | Rosiglitazone (standard) | EC50 | 24 nM |

Note: Data for this compound is currently limited. The table provides values for standard reference compounds for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for a specific serotonin receptor subtype.

Workflow for Competitive Radioligand Binding Assay:

Procedure:

-

Reagent Preparation: Prepare cell membranes expressing the target 5-HT receptor, a specific radioligand (e.g., [³H]Ketanserin for 5-HT2A), and serial dilutions of this compound.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

PPARγ Luciferase Reporter Assay

This assay measures the ability of a compound to activate PPARγ.

Workflow for PPARγ Luciferase Reporter Assay:

Procedure:

-

Cell Culture: Plate HEK293 cells stably expressing a PPARγ-responsive luciferase reporter gene construct.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for 24 hours to allow for gene expression.

-

Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate.

-

Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound to determine the EC50 value.

In Vitro Cytokine Release Assay

This protocol measures the effect of this compound on cytokine production in immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), stimulated with lipopolysaccharide (LPS).

Procedure:

-

Cell Culture and Treatment: Culture immune cells and pre-treat with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a period (e.g., 24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

This compound is a multifaceted endogenous molecule with a growing body of evidence supporting its role in a variety of physiological processes. Its involvement in anti-inflammatory and neuroprotective signaling pathways, coupled with its potential as a ligand for key receptors like 5-HT and PPARγ, makes it a compelling target for further investigation. The experimental protocols and data presented in this guide offer a framework for researchers to explore the intricate biology of this compound and to unlock its potential for the development of novel therapeutics. Further research is warranted to fully elucidate its binding affinities, downstream signaling cascades, and in vivo efficacy.

References

- 1. criver.com [criver.com]

- 2. Indigo Biosciences Human PPAR Reporter Assays Panel All-inclusive Cell-Based | Fisher Scientific [fishersci.com]

- 3. Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methoxyindole in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives represent a significant class of heterocyclic compounds that are pivotal in the field of medicinal chemistry, particularly in the development of novel anticancer agents. Among these, 5-methoxyindole and its derivatives have emerged as promising candidates, demonstrating a range of cytotoxic and cytostatic activities against various cancer cell lines. This technical guide synthesizes the current understanding of the core mechanisms through which 5-methoxyindoles exert their anticancer effects. The primary mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt and the suppression of transcriptional activators like STAT3 and NF-κB. Furthermore, this document provides an overview of the experimental protocols used to elucidate these mechanisms and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various molecular interactions have made it a focal point for the design of targeted therapies. This compound, a naturally occurring tryptophan metabolite, and its synthetic derivatives have garnered attention for their potential as anticancer agents.[1] This guide aims to provide a comprehensive and technical overview of the molecular mechanisms underpinning the anticancer activity of 5-methoxyindoles, with a focus on data-driven insights and experimental methodologies.

Cytotoxic and Antiproliferative Activity

This compound derivatives have demonstrated significant antiproliferative activity across a panel of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the IC50 values for select this compound derivatives against various human cancer cell lines, showcasing their potency and, in some cases, selectivity.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5o (indole-isatin hybrid) | A-549 | Lung | 1.69 | [2][3] |

| 5w (indole-isatin hybrid) | A-549 | Lung | 1.91 | [2][3] |

| Sunitinib (Reference) | A-549 | Lung | 8.11 | |

| 5o (indole-isatin hybrid) | NCI-H69AR (Resistant) | Lung | 10.4 | |

| 5-Methoxyhydnocarpin | THP-1 | Leukemia | 37.5 (24h), 26.6 (48h), 18.4 (72h) | |

| Harmalacidine | U-937 | Leukemia | 3.1 ± 0.2 | |

| Trisindoline | HepG2 | Liver | 20.3 | |

| Trisindoline | A549 | Lung | 8.6 | |

| Trisindoline | SK-N-SH | Brain | 11.3 | |

| Trisindoline | MCF-7 | Breast | 49.8 | |

| Trisindoline | DU-145 | Prostate | 8.7 |

Core Mechanisms of Action

The anticancer effects of 5-methoxyindoles are multifactorial, involving the modulation of several critical cellular processes and signaling pathways.

Induction of Apoptosis

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is characterized by mitochondrial membrane disruption, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. Evidence suggests that some indole derivatives can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

-

Extrinsic Pathway: Some this compound compounds have been shown to increase the expression of Fas and Fas-ligand (FasL), key components of the death receptor pathway that directly activates caspase-8.

-

Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by some indole derivatives is linked to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can cause oxidative damage to cellular components, including DNA and mitochondria, triggering apoptotic signaling.

References

- 1. This compound metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative activity and possible mechanism of action of certain this compound tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 5-Methoxyindole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, is a core component of numerous biologically active compounds. The introduction of a methoxy group at the 5-position of the indole ring gives rise to 5-methoxyindole, a versatile precursor for a wide array of derivatives with significant pharmacological potential. This technical guide provides an in-depth exploration of the diverse biological activities of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuropharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Anticancer Activity

Derivatives of this compound have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.

Quantitative Data: Inhibition of Tubulin Polymerization and Cytotoxicity

The anticancer potential of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit tubulin assembly.

| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| OXi8006 | SK-OV-3 (ovarian) | <5 | <5 | [1] |

| NCI-H460 (lung) | <5 | <5 | [1] | |

| DU-145 (prostate) | <5 | <5 | [1] | |

| Compound 31 | SK-OV-3 (ovarian) | Strongly Cytotoxic | <5 | [1] |

| NCI-H460 (lung) | Strongly Cytotoxic | <5 | [1] | |

| DU-145 (prostate) | Strongly Cytotoxic | <5 | ||

| Compound 35 | SK-OV-3 (ovarian) | Strongly Cytotoxic | <5 | |

| NCI-H460 (lung) | Strongly Cytotoxic | <5 | ||

| DU-145 (prostate) | Strongly Cytotoxic | <5 | ||

| Compound 36 | SK-OV-3 (ovarian) | Comparable to OXi8006 | <5 | |

| NCI-H460 (lung) | Comparable to OXi8006 | <5 | ||

| DU-145 (prostate) | Comparable to OXi8006 | <5 |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules. The change in turbidity is monitored as an increase in optical density (OD) at 340 nm.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control (e.g., Nocodazole, Colchicine)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare working solutions of GTP and test compounds.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add General Tubulin Buffer, glycerol, GTP, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves. The rate of polymerization (Vmax) is determined from the steepest slope of the curve. The extent of polymerization is represented by the plateau phase. Inhibition is observed as a decrease in both the Vmax and the final OD compared to the vehicle control.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the workflow for assessing the anticancer activity of indole derivatives, from initial screening to in vivo studies.

References

Discovery and history of 5-Methoxyindole in scientific literature.

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, a naturally occurring compound and a key intermediate in the biosynthesis of melatonin, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and scientific literature surrounding this compound. It details its synthesis, key biological targets, associated signaling pathways, and relevant experimental protocols. Quantitative data from the literature are summarized, and complex biological processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound is an indole derivative characterized by a methoxy group at the 5-position of the indole ring. It serves as a crucial precursor in the synthesis of various biologically active compounds, including the neurohormone melatonin.[1] Endogenously produced from the metabolism of L-tryptophan, this compound has been implicated in a range of physiological processes and has demonstrated therapeutic potential as an anti-inflammatory and anti-cancer agent.[1] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for its further investigation and potential therapeutic applications.

History and Discovery

The exploration of methoxy-substituted indole compounds in the scientific literature dates back to the mid-20th century. A seminal paper by J.B. Bell and H.G. Lindwall published in 1948 in The Journal of Organic Chemistry detailed the synthesis and reactions of various methoxyindoles, including this compound. While this publication provides a comprehensive early account, the absolute first synthesis of this compound may have occurred earlier, with its derivatives being explored in the early 1900s for their pharmaceutical potential.[1] The discovery of its natural occurrence and role as a metabolic intermediate has further fueled research into its physiological significance.

Chemical Synthesis

Several methods for the synthesis of this compound have been reported in the literature. One of the earliest and most fundamental approaches involves the Fischer indole synthesis. Modern methods offer various strategies for the preparation of this compound and its derivatives.

General Synthesis Workflow

The synthesis of this compound can be achieved through various routes, often starting from commercially available precursors. A generalized workflow is depicted below.

Caption: A simplified workflow for the synthesis of this compound via the Fischer indole synthesis.

Example Experimental Protocol: Synthesis from 5-Methoxy-2-nitro-toluene

A common laboratory-scale synthesis involves the reduction of 5-methoxy-2-nitro-toluene followed by cyclization.

Materials:

-

5-Methoxy-2-nitro-toluene

-

Iron powder

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent (e.g., Toluene)

-

Glyoxylic acid

-

Sodium tungstate

-

Hydrogen peroxide

Procedure:

-

Reduction: 5-Methoxy-2-nitro-toluene is reduced to 5-methoxy-2-amino-toluene using a reducing agent like iron powder in the presence of an acid catalyst (e.g., HCl).

-

Neutralization: The reaction mixture is neutralized with a base (e.g., NaOH) to isolate the amine product.

-

Cyclization: The resulting 5-methoxy-2-amino-toluene is then reacted with glyoxylic acid in the presence of a catalyst system (e.g., sodium tungstate and hydrogen peroxide) to facilitate the cyclization and formation of the indole ring.

-

Purification: The crude this compound is purified using standard techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through interaction with several key molecular targets, most notably Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the 5-Hydroxytryptamine-3 (5-HT3) receptor.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound has been identified as a potential endogenous ligand and agonist for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[2]

Upon activation by an agonist like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling cascade is central to the anti-inflammatory effects of PPARγ agonists.

Caption: Activation of PPARγ by this compound leads to the regulation of gene expression.

| Compound | Receptor | Assay Type | Value | Reference |

| This compound Derivatives | PPARγ | Varies | Varies | [2] |

5-Hydroxytryptamine-3 (5-HT3) Receptor

This compound is also reported to act as an agonist at the 5-HT3 receptor, a ligand-gated ion channel involved in fast synaptic transmission in the central and peripheral nervous systems.

As a ligand-gated ion channel, the 5-HT3 receptor mediates the influx of cations (primarily Na+ and Ca2+) upon agonist binding. This influx leads to depolarization of the neuronal membrane and the initiation of a downstream signaling cascade, often involving calcium-dependent pathways.

Caption: Agonism of the 5-HT3 receptor by this compound triggers ion influx and downstream signaling.

Similar to PPARγ, direct quantitative binding data for this compound at the 5-HT3 receptor is scarce in publicly available literature. However, data for related indole derivatives and other 5-HT3 receptor ligands provide context for the expected affinity range.

| Compound | Receptor | Ki (nM) | Reference |

| Cilansetron (a 1,7-annelated indole derivative) | 5-HT3 | 0.19 | |

| 5-HT3 antagonist 3 (Compound 15b) | 5-HT3 | 0.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

PPARγ Competitive Binding Assay (Radioligand)

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the PPARγ receptor.

Workflow:

Caption: Workflow for a PPARγ competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing human PPARγ. Homogenize cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membranes

-

Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone) at a concentration close to its Kd.

-

Varying concentrations of the test compound (this compound) or a known unlabeled ligand for competition.

-

For non-specific binding control wells, add a high concentration of an unlabeled PPARγ agonist.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Calcium Flux)

This protocol measures the agonist activity of this compound at the 5-HT3 receptor by monitoring changes in intracellular calcium concentration.

Workflow:

Caption: Workflow for a 5-HT3 receptor calcium flux functional assay.

Detailed Protocol:

-

Cell Culture: Plate cells stably expressing the human 5-HT3A receptor in a 96-well black, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound. Using a fluorescence plate reader equipped with an automated injection system, add the test compound to the wells.

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a compound of significant scientific interest with a history rooted in early indole chemistry. Its roles as a PPARγ and 5-HT3 receptor agonist underscore its potential for therapeutic development in inflammatory diseases, metabolic disorders, and neurological conditions. This technical guide has provided a comprehensive overview of the existing knowledge on this compound, from its synthesis to its biological functions and the experimental methods used for its characterization. While there is a clear indication of its biological activities, a notable gap exists in the literature regarding specific quantitative binding data for the parent compound. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic potential.

References

Fundamental chemical properties of 5-Methoxyindole.

An In-depth Technical Guide on the Fundamental Chemical Properties of 5-Methoxyindole

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is an important heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery.[1] Characterized by an indole core with a methoxy group at the 5-position, this molecule exhibits significant biological activity and is a key intermediate in the synthesis of various pharmaceutical agents, particularly in neuropharmacology and cancer research.[1] This document provides a comprehensive overview of the fundamental chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and established experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.

General and Chemical Properties

This compound, with the CAS number 1006-94-6, is an aromatic heterocyclic organic compound.[2] It belongs to the class of indoles, which feature a bicyclic structure composed of a benzene ring fused to a pyrrole ring.[2] The presence of the methoxy group at the 5-position enhances its reactivity, making it a valuable precursor for a wide range of more complex molecules.[3]

Table 1: General Information and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole | |

| CAS Number | 1006-94-6 | |

| Molecular Formula | C₉H₉NO | |

| Molecular Weight | 147.17 g/mol | |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2 | |

| InChI Key | DWAQDRSOVMLGRQ-UHFFFAOYSA-N | |

| EC Number | 213-745-3 | |

| Appearance | White to light brownish crystalline powder |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 52-55 °C | |

| Boiling Point | 311.9 °C at 760 mmHg; 176-178 °C at 17 mmHg | |

| Density | 1.169 g/cm³ (estimate) | |

| Flash Point | 109.2 °C | |

| Water Solubility | Insoluble / Sparingly soluble | |

| Solubility in Other Solvents | Soluble in Methanol, Chloroform, Acetone | |

| pKa (Strongest Acidic) | 16.70 ± 0.30 (Predicted) | |

| logP | 2.18 (Predicted) |

Spectroscopic and Reactivity Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Data Summary | Source(s) |

| ¹H NMR | Spectra available, though specific shift data for the parent compound is not detailed in the provided search results. Data is available for derivatives like this compound-3-acetic acid. | |

| ¹³C NMR | Spectra available. | |

| Mass Spectrometry | Mass spectral data available. The molecular ion has a mass of 147. | |

| Infrared (IR) Spectroscopy | ATR-IR spectra are available. | |

| Raman Spectroscopy | FT-Raman spectra are available. |

Reactivity and Stability

This compound is generally stable at room temperature in closed containers under normal storage conditions. It is, however, sensitive to light and should be stored in a dark place. The indole nucleus is electron-rich, and the methoxy group further enhances its reactivity toward electrophiles. It serves as a nucleophile in various reactions.

Table 4: Reactivity Parameters

| Parameter | Value | Conditions | Source(s) |

| N Parameter | 6.22 | Dichloromethane | |

| sN Parameter | 1.12 | Dichloromethane |

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis, purification, and handling of this compound in a research setting.

Synthesis Protocols

Method 1: From 5-Bromoindole (Catalytic Methoxydehalogenation) This method involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper-based catalyst system.

-

Reactants: 5-bromoindole, sodium methoxide (in methanol), and a catalyst system comprising a nitrogen-containing heterocycle (e.g., phenanthroline, methylimidazole) and a monovalent copper complex (e.g., cuprous bromide).

-

Procedure:

-

Mix 5-bromoindole and a methanol solution of sodium methoxide in a reaction vessel. The molar ratio of sodium methoxide to 5-bromoindole should be between 1.3:1 and 2:1.

-

Add the catalyst. The mass ratio of the catalyst to 5-bromoindole is typically (0.05-0.1):1.

-

Heat the mixture to a reaction temperature of 80-120 °C and maintain for 5-10 hours with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the product mixture. The filtrate is then subjected to reduced pressure distillation to recover methanol.

-

The resulting residue is purified by extraction and recrystallization to yield this compound.

-

Method 2: From 5-Methoxy-2-oxindole This synthesis involves the chlorination of 5-methoxy-2-oxindole followed by catalytic reduction.

-

Reactants: 5-methoxy-2-oxindole, triphenylphosphine, carbon tetrachloride, and a catalyst for reduction.

-

Procedure:

-

Chlorinate 5-methoxy-2-oxindole using triphenylphosphine and carbon tetrachloride in acetonitrile.

-

The resulting chlorinated intermediate is then subjected to catalytic reduction to remove the chlorine atom.

-

This two-step process yields this compound.

-

Purification Method

-

Recrystallization: Following synthesis, crude this compound can be purified by recrystallization from an appropriate solvent, such as benzene, to obtain a pure crystalline product.

Solubility and Solution Preparation

Due to its limited water solubility, stock solutions of this compound for biological assays are typically prepared using organic solvents and aqueous buffers.

-

Storage of Stock Solutions: For long-term stability, stock solutions should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.

-

Example Solubilization Protocol: A common method for preparing a solution for in vivo studies involves a multi-component solvent system.

-

Add solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

This protocol can achieve a solubility of at least 2.5 mg/mL (16.99 mM).

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of key concepts and processes related to this compound.

Chemical Classification of this compound

Caption: Chemical taxonomy of this compound.

Experimental Workflow: Synthesis from 5-Bromoindole

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

Caption: this compound as a key biological and synthetic intermediate.

Biological and Pharmaceutical Relevance

This compound is not just a synthetic intermediate; it is also an endogenous compound produced from the metabolism of L-tryptophan. It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties. Its structural similarity to serotonin makes it a valuable scaffold in neuropharmacology. It is a key starting material for the synthesis of compounds like melatonin and various serotonin receptor agonists and antagonists. Research has shown it exhibits activity at serotonin receptors, displaying partial agonism at the 5-HT₃ₐ receptor and dual agonist/inverse agonist activity at the 5-HT₃ₒ receptor.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed during handling.

-

Hazard Codes: Xi (Irritant).

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin).

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).

-

Personal Protective Equipment (PPE): Suitable gloves and eye/face protection should be worn. Avoid contact with skin and eyes.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to biologically active molecules underscore its importance in medicinal chemistry and organic synthesis. This guide provides core technical information to support researchers in the effective handling, synthesis, and application of this compound for novel drug development and scientific discovery.

References

5-Methoxyindole: A Technical Guide to its Role as an L-Tryptophan Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole, a downstream metabolite of the essential amino acid L-tryptophan, is emerging as a molecule of significant interest in biomedical research. While historically overshadowed by its more famous tryptophan-derived cousins, serotonin and melatonin, recent studies have begun to illuminate the unique physiological and pharmacological properties of this compound and its derivatives, such as 5-methoxytryptophan (5-MTP). This technical guide provides a comprehensive overview of the biosynthesis of this compound from L-tryptophan, its physiological concentrations, and its role in key signaling pathways. Detailed experimental protocols for the quantification of this compound and the assessment of its biological activity are also presented to facilitate further research in this promising area.

Biosynthesis of this compound from L-Tryptophan

The synthesis of 5-methoxyindoles from L-tryptophan is a multi-step enzymatic process primarily occurring via the tryptophan hydroxylase (TPH) pathway. This pathway is distinct from the kynurenine pathway, which accounts for the majority of L-tryptophan metabolism. The gut microbiota also plays a crucial role in metabolizing tryptophan into various indole derivatives, which can then be absorbed and further modified by host enzymes.

The key enzymes involved in the biosynthesis of 5-methoxyindoles are:

-

Tryptophan Hydroxylase (TPH): This is the rate-limiting enzyme in the pathway, catalyzing the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system.

-

Aromatic L-amino acid decarboxylase (AADC): This enzyme decarboxylates 5-HTP to form 5-hydroxytryptamine (serotonin).

-

Hydroxyindole-O-methyltransferase (HIOMT): This enzyme is responsible for the final methoxylation step, transferring a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of various indoleamines. N-acetylserotonin is considered the best substrate for HIOMT, leading to the formation of melatonin. However, HIOMT can also methylate other 5-hydroxyindoles.

The biosynthesis of 5-methoxytryptophan (5-MTP) involves TPH-1 and HIOMT[1].

Diagram 1: Biosynthesis of 5-Methoxyindoles from L-Tryptophan

Caption: Biosynthesis pathway of 5-methoxyindoles from L-tryptophan.

Quantitative Data

Table 1: Concentrations of 5-Methoxyindoles in Human Pineal Gland

| This compound | Concentration Range (pmol/g) |

| Melatonin | 24 - 6860 |

| 5-Methoxytryptamine | 0 - 12 (trace amounts) |

| 5-Methoxytryptophol | 4 - 93 |

| This compound-3-acetic acid | 79 - 560 |

Data obtained from post-mortem human pineal glands[2].

Table 2: Kinetic Parameters of Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Notes |

| Tryptophan Hydroxylase 1 (TPH1) | L-Tryptophan | - | - | Human | Displays substrate inhibition by tryptophan[3]. |

| Tryptophan Hydroxylase 2 (TPH2) | L-Tryptophan | - | - | Human | Does not show substrate inhibition by tryptophan[3]. |

| Hydroxyindole-O-methyltransferase (HIOMT) | N-Acetylserotonin | ~10 µM | ~40 fmol/h/mg protein | Mouse Retina | N-acetylserotonin is the preferred substrate[4]. |

| Hydroxyindole-O-methyltransferase (HIOMT) | N-Acetylserotonin | 2.5 x 10⁻⁷ M | - | Chinook Salmon Pineal | - |

| Hydroxyindole-O-methyltransferase (HIOMT) | S-adenosylmethionine | 1.43 x 10⁻⁵ M | - | Chinook Salmon Pineal | - |

Note: Kinetic parameters can vary significantly based on experimental conditions.

Biological Activity and Signaling Pathways

5-Methoxyindoles, particularly 5-methoxytryptophan (5-MTP), have been shown to possess significant anti-inflammatory properties. A key mechanism of action is the inhibition of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway. This leads to the downstream suppression of inflammatory mediators, including cyclooxygenase-2 (COX-2).

This compound itself has been suggested to be an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ) and an agonist at the serotonin 3 (5-HT3) receptor. However, specific binding affinities (Ki or Kd values) for these interactions are not yet well-defined in the literature.

Diagram 2: 5-MTP Signaling Pathway in Inflammation

Caption: 5-MTP inhibits inflammation by suppressing p38 MAPK and NF-κB signaling.

Experimental Protocols

Quantification of this compound in Plasma by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Optimization of specific parameters will be required for individual instruments and applications.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., d5-5-methoxyindole).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions for re-equilibration. The specific gradient profile should be optimized for optimal separation.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 133.1 (indicative transition).

-

Internal Standard (d5-5-methoxyindole): Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 138.1.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.

Diagram 3: Experimental Workflow for this compound Quantification

Caption: Workflow for quantifying this compound in plasma via HPLC-MS/MS.

In Vitro COX-2 Expression Assay by Western Blot

This protocol describes the assessment of 5-MTP's effect on COX-2 expression in A549 human lung carcinoma cells, a cell line known to express COX-2.

1. Cell Culture and Treatment

-

Culture A549 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of 5-MTP (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Induce COX-2 expression by treating cells with a pro-inflammatory stimulus such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM) or Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-24 hours. Include a vehicle control.

2. Protein Extraction

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein and determine the protein concentration using a BCA or Bradford assay.

3. Western Blotting

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% gel).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against COX-2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) to normalize for protein loading.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

Competitive Radioligand Binding Assay for PPARγ

This protocol provides a general method for assessing the binding of this compound to PPARγ using a competitive radioligand binding assay with [³H]-rosiglitazone.

1. Reagents

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-rosiglitazone (a known high-affinity PPARγ ligand).

-

Unlabeled Ligand: Rosiglitazone (for determining non-specific binding).

-

Receptor Source: Purified recombinant human PPARγ ligand-binding domain (LBD) or cell membranes expressing PPARγ.

-

Test Compound: this compound.

2. Assay Procedure

-

In a 96-well plate, add assay buffer, the test compound (this compound) at various concentrations, and a fixed concentration of [³H]-rosiglitazone (typically at its Kd value).

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a saturating concentration of unlabeled rosiglitazone (e.g., 10 µM).

-

Initiate the binding reaction by adding the PPARγ receptor preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-rosiglitazone) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This compound and its derivatives represent a burgeoning area of research with significant therapeutic potential, particularly in the context of inflammatory diseases. The ability of 5-MTP to modulate the NF-κB and p38 MAPK pathways highlights its promise as an anti-inflammatory agent. Further investigation into the precise binding affinities and functional activities of this compound at receptors such as PPARγ and 5-HT3 is warranted to fully elucidate its pharmacological profile. The detailed protocols provided in this guide are intended to empower researchers to further explore the multifaceted roles of this intriguing L-tryptophan metabolite and to accelerate the development of novel therapeutics based on its unique biological activities.

References

The Neuropharmacological Profile of 5-Methoxyindole: A Technical Guide for Researchers

Introduction: 5-Methoxyindole is an endogenous indoleamine compound that serves as a crucial intermediate and structural backbone for several neuroactive molecules. As a metabolite of L-tryptophan and a precursor in an alternative biosynthetic pathway for melatonin, this compound and its derivatives are gaining attention in neuropharmacology for their potential therapeutic applications.[1] This technical guide provides an in-depth overview of the neuropharmacological role of this compound, focusing on its mechanisms of action, relevant signaling pathways, and key experimental methodologies for its investigation. This document is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of indole-based compounds.

Quantitative Pharmacological Data

Quantitative data on the direct interaction of this compound with specific neuroreceptors is limited in publicly available literature. However, its structural similarity to key neurotransmitters and hormones has prompted investigation into its derivatives. The following tables summarize the available quantitative data for closely related this compound derivatives and compounds that inform its potential neuropharmacological targets.

Table 1: Functional Activity of this compound Derivatives and Related Compounds at Serotonin Receptors

| Compound | Receptor Subtype | Assay Type | Potency (EC₅₀) | Efficacy (% of 5-HT max response) | Source |

| α-methyl-5-HT | 5-HT₂B | Phosphoinositide Hydrolysis | 4.1 nM | Full Agonist | [2] |

| BW-723C86 | 5-HT₂B | Phosphoinositide Hydrolysis | 18 nM | Full Agonist | [2] |

| 5-Methoxytryptamine | 5-HT₇ | cAMP Production | ~794 nM (pEC₅₀ = 6.1) | - | [3] |

| 5-Carboxamidotryptamine (5-CT) | 5-HT₇ | cAMP Production | ~40 nM (pEC₅₀ = 7.4) | - | [3] |

Table 2: Antagonist Binding Affinities (Kᵢ) at Serotonin Receptors for Compounds Related to this compound Research

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | Source |

| RS-127445 | 5-HT₂B | [³H]5-HT | 0.13 | |

| SB-242084 | 5-HT₂B | [³H]5-HT | 42.4 | |

| M-100907 | 5-HT₂B | [³H]5-HT | 914 | |

| Methiothepin | 5-HT₇ | [³H]LSD | ~3.16 (pKᵢ = 8.5) | |

| Mesulergine | 5-HT₇ | [³H]LSD | ~7.94 (pKᵢ = 8.1) |

Note: The data presented above pertains to derivatives and related compounds, which helps to infer the potential activity of the this compound scaffold. Direct binding and functional studies on this compound are warranted to fully elucidate its receptor interaction profile.

Core Mechanisms and Signaling Pathways

The neuropharmacological significance of this compound is currently understood through its role as a metabolic precursor and through the actions of its derivatives, which modulate key signaling pathways involved in neuroprotection and neurotransmission.

Alternative Melatonin Biosynthesis

While the primary pathway for melatonin synthesis involves the N-acetylation of serotonin followed by O-methylation, an alternative pathway exists where this compound is a key intermediate. In this pathway, serotonin is first O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to form 5-methoxytryptamine, which is then N-acetylated by arylalkylamine N-acetyltransferase (AANAT) to yield melatonin. The 5-methoxy group is a critical component for high-affinity binding to melatonin receptors.

References

5-Methoxyindole: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methoxyindole, a key intermediate in the synthesis of melatonin and a compound of interest for its potential therapeutic activities. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to this compound

This compound is an organic compound that serves as a fundamental building block for a variety of biologically active molecules. It is notably the core structure of melatonin and is investigated for its own endogenous activities, including potential agonism at serotonin 5-HT3 receptors and as a ligand for PPARγ.[1] Its anti-cancer and anti-inflammatory properties are also subjects of ongoing research. Given its significance, a thorough understanding of its physicochemical properties is crucial for its application in research and development.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive quantitative data across a wide range of solvents and temperatures is not extensively documented in publicly available literature, this section summarizes the existing information and provides a general protocol for its determination.

Summary of Known Solubilities

The solubility of this compound has been qualitatively and quantitatively described in several common laboratory solvents.

| Solvent | Solubility | Notes |

| Water | Insoluble[1] | Sparingly soluble according to some sources. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (679.49 mM) | Ultrasonic assistance may be needed for dissolution.[2][3] |

| Methanol | Soluble | - |

| Chloroform | Soluble | - |

| Acetone | Forms a clear solution at 5% (w/v) | - |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained.[2] |

| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained. |

| In vivo formulation (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (16.99 mM) | A clear solution is obtained. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvent (e.g., ethanol, methanol, acetone, chloroform)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range of the HPLC method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

References

The Therapeutic Potential of 5-Methoxyindole: A Technical Guide on Its Anticancer and Anti-inflammatory Properties

Executive Summary: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 5-methoxyindole has emerged as a versatile precursor for agents with significant therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth review of the core mechanisms, quantitative preclinical data, and key experimental methodologies related to the anticancer and anti-inflammatory activities of this compound derivatives. The primary mechanisms of action discussed include the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and the disruption of microtubule dynamics in cancer, alongside the suppression of key pro-inflammatory pathways. This document consolidates current research to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an organic compound and a derivative of indole, a bicyclic aromatic heterocycle.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including melatonin and other tryptamine derivatives.[2][3] The presence of the methoxy group at the 5-position significantly influences the molecule's electronic properties and binding interactions with biological targets, making it a focal point for synthetic and medicinal chemistry efforts.[4] Research has illuminated its role as a scaffold for compounds exhibiting potent anticancer, anti-inflammatory, and neuroprotective activities.[5] This guide will focus on the two most prominent and well-documented of these therapeutic areas: oncology and inflammation.

Anticancer Potential of this compound Derivatives

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The anticancer effects are primarily attributed to two distinct mechanisms of action: inhibition of PIM kinases and disruption of microtubule polymerization.

Mechanism of Action: PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in various hematological and solid tumors, including prostate cancer and leukemia. These kinases play a crucial role in cell survival, proliferation, and metabolism. Several this compound derivatives have been identified as potent inhibitors of PIM kinases, representing a promising therapeutic strategy. By blocking the ATP-binding site of PIM kinases, these inhibitors can suppress downstream signaling pathways that promote cell survival, ultimately leading to apoptosis.

Mechanism of Action: Microtubule Destabilization

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. These agents can be classified as stabilizers or destabilizers. Several indole-based compounds act as microtubule destabilizing agents (MDAs), often by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the dissolution of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.

Quantitative Anticancer Data

The antiproliferative activity of various this compound derivatives has been quantified against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) | Citation |

| Isatin-5-methoxyindole (5o) | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | |

| Isatin-5-methoxyindole (5w) | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | |

| Dihydroisoxazole-indole (DHI1) | Jurkat (Leukemia) | 21.83 ± 2.35 | - | - | |

| Dihydroisoxazole-indole (DHI1) | HL-60 (Leukemia) | 19.14 ± 0.18 | - | - | |

| Dihydroisoxazole-indole (4i) | A2780 (Ovarian) | 46.27 ± 5.95 | - | - | |

| PIM-1 Inhibitor (10f) | PC-3 (Prostate) | 0.016 | Staurosporine | 0.36 | |

| PIM-1 Inhibitor (10f) | HepG2 (Liver) | 0.13 | Staurosporine | - |

Key Experimental Protocols (Anticancer)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Cells are treated with various concentrations of the this compound test compounds for a specified duration (e.g., 48 or 72 hours). Control wells receive vehicle (e.g., DMSO) only.

-

MTT Incubation: After treatment, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol determines a compound's ability to inhibit the enzymatic activity of PIM-1 kinase.

-

Assay Components: The reaction mixture includes recombinant PIM-1 kinase, a specific peptide substrate (e.g., 4E-BP1), and ATP in a kinase assay buffer.

-

Inhibitor Incubation: The test compound (this compound derivative) is pre-incubated with the PIM-1 kinase to allow for binding.

-

Kinase Reaction: The reaction is initiated by the addition of ATP. The mixture is incubated at 30°C for a set time (e.g., 60 minutes) to allow for phosphorylation of the substrate.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a coupled-enzyme assay measuring ADP production or an antibody-based method (e.g., ELISA) detecting the phosphopeptide.

-

Data Analysis: Kinase activity is measured at various inhibitor concentrations. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.

Anti-inflammatory Potential of this compound Derivatives

Certain metabolites and derivatives of this compound, notably 5-methoxytryptophan (5-MTP), have been identified as potent endogenous anti-inflammatory molecules. They exert their effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages and endothelial cells.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Systemic inflammation, such as that induced by lipopolysaccharide (LPS), triggers the activation of signaling cascades that lead to the production of pro-inflammatory mediators like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines (e.g., TNF-α, IL-6). 5-MTP has been shown to inhibit the LPS-induced expression of these mediators. The mechanism involves the suppression of p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) activation, which are central regulators of the inflammatory gene expression program. By inhibiting these pathways, 5-MTP can reduce excessive inflammation, protect endothelial barrier function, and attenuate tissue damage.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects of methoxy-substituted phenolic and indole compounds have been evaluated by measuring their ability to inhibit the production of inflammatory mediators.

| Compound | Mediator Inhibited | Cell Type / Model | IC₅₀ (µM) | Citation |

| Diapocynin | CCL2, IL-6, etc. | Human airway cells | 20.3 | |

| 2-Methoxyhydroquinone | CCL2, IL-6, etc. | Human airway cells | 64.3 | |

| Apocynin | CCL2, IL-6, etc. | Human airway cells | 146.6 |

Note: While direct IC₅₀ values for 5-MTP were not specified in the provided results, its potent activity was demonstrated through concentration-dependent suppression of NF-κB transactivation and cytokine production.

Key Experimental Protocols (Anti-inflammatory)

This protocol assesses the ability of a compound to inhibit the inflammatory response in vitro.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 5-MTP) for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response and incubated for a set period (e.g., 6-24 hours).

-

Sample Collection: The cell culture supernatant is collected to measure secreted cytokines. The cells can be lysed to analyze intracellular protein expression or gene expression.

-

Quantification: Cytokine levels (e.g., TNF-α, IL-6) in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). Gene expression can be measured via qPCR, and protein activation (e.g., phosphorylation of p38) can be measured by Western blot.

-

Analysis: The reduction in cytokine production or pathway activation in treated cells compared to LPS-only controls is calculated to determine the compound's anti-inflammatory activity.

Other Therapeutic Areas

Beyond cancer and inflammation, this compound derivatives are being investigated for other therapeutic applications. Notably, this compound-2-carboxylic acid (MI2CA) has shown potential neuroprotective properties, with evidence suggesting it can reduce ischemic area size and oxidative stress in stroke models. Furthermore, various 5-methoxytryptamines are known to interact with serotonin receptors, such as 5-HT₁ₐ and 5-HT₂ₐ, which are validated targets for neuropsychiatric disorders. A selective 5-HT₁ₐ agonist derived from the 5-MeO-DMT scaffold demonstrated anxiolytic and antidepressant-like effects in animal models without hallucinogenic activity, highlighting the potential for developing novel therapeutics for mental health conditions.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. In oncology, derivatives have demonstrated potent activity as PIM kinase inhibitors and microtubule destabilizing agents, with preclinical data supporting their continued investigation. In the realm of inflammation, metabolites like 5-MTP act as endogenous regulators, offering a promising avenue for treating systemic inflammatory disorders by targeting the p38 MAPK and NF-κB pathways.

Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index and minimize off-target effects. Structure-activity relationship (SAR) studies will be critical in designing next-generation inhibitors with improved potency and drug-like characteristics. Furthermore, exploring the synergistic potential of this compound derivatives with existing chemotherapies or immunotherapies could lead to more effective combination treatment regimens. The investigation into their neuroprotective and psychiatric applications also warrants deeper exploration to unlock the full therapeutic potential of this versatile chemical class.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0246822) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Methodological & Application

Synthesis of 5-Methoxyindole from 5-Bromoindole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindole is a key structural motif found in numerous biologically active compounds and serves as a vital intermediate in pharmaceutical synthesis. This document provides detailed protocols for the synthesis of this compound from 5-bromoindole via two robust methods: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. This application note is designed to furnish researchers with a comprehensive guide, including comparative data, detailed experimental procedures, and characterization information to facilitate the efficient laboratory synthesis of this important molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. This compound, in particular, is a precursor to melatonin and other pharmacologically significant molecules. Its synthesis from readily available starting materials like 5-bromoindole is a common transformation in drug discovery and development. The choice of synthetic methodology often depends on the available catalytic systems, desired reaction conditions, and scale of synthesis. This note details two effective catalytic approaches to achieve this transformation, providing flexibility for various laboratory settings.

Data Presentation

The following table summarizes quantitative data from representative synthetic protocols for the conversion of 5-bromoindole to this compound.

| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Copper-Catalyzed | CuBr (2.0) | Phenanthroline (7.7) | NaOMe (2.0) | Methanol | 120 | 10 | >95 (conversion) | [1] |

| Copper-Catalyzed | CuBr (2.0) | Methylimidazole (1.0) & Phenanthroline (5.1) | NaOMe (1.67) | Methanol | 110 | 10 | 91 (selectivity) | [1] |

| Palladium-Catalyzed (General) | Pd₂(dba)₃ (2.5) | Xantphos (5.0) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 12-24 | High (General Protocol) |

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound (Ullmann-Type Reaction)

This protocol is adapted from a patented procedure and offers a high-yield synthesis using a copper-based catalyst.[1]

Materials:

-

5-Bromoindole

-

30% Sodium methoxide in methanol

-

Cuprous bromide (CuBr)

-

Phenanthroline

-

Methanol

-

200 mL reaction vessel with magnetic stirrer and reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 200 mL reaction vessel, add 5-bromoindole (19.6 g, 0.1 mol), 30% sodium methoxide in methanol (36 g, containing 0.2 mol of sodium methoxide), phenanthroline (1.5 g), and cuprous bromide (0.4 g).

-

Commence magnetic stirring at room temperature.

-